Zomax
Overview
Description
Zomepirac, marketed under the brand name Zomax, is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical. It was approved by the FDA in 1980 for the management of mild to severe pain. Zomepirac is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. It is structurally related to tolmetin, another NSAID .
Preparation Methods
Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modification of the Hantzsch pyrrole synthesis. The synthetic route involves saponification, monoesterification, and thermal decarboxylation to give an intermediate ester. This intermediate is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield zomepirac .
Chemical Reactions Analysis
Zomepirac undergoes various chemical reactions, including:
Oxidation: Zomepirac can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in zomepirac.
Substitution: Zomepirac can undergo substitution reactions, particularly at the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Zomepirac has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be more effective than aspirin and comparable to opioid analgesics in managing postoperative pain. Zomepirac has also been used in research to study prostaglandin synthesis inhibition, as it is a potent inhibitor of prostaglandin synthetase .
Mechanism of Action
Zomepirac exerts its effects by inhibiting the enzyme prostaglandin G/H synthase, also known as cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Zomepirac is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .
Comparison with Similar Compounds
Zomepirac is structurally related to tolmetin, another NSAID. Both compounds share a pyrrole-acetic acid structure, but zomepirac has a unique substitution pattern on the pyrrole ring. Other similar compounds include etoricoxib and ketorolac, which are also NSAIDs but differ in their chemical structures and specific mechanisms of action .
Properties
IUPAC Name |
2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNMYWKKDOREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64092-48-4 (hydrochloride salt) | |
Record name | Zomepirac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023754 | |
Record name | Zomepirac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-31-2, 64092-49-5 | |
Record name | Zomepirac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zomepirac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zomepirac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZOMEPIRAC SODIUM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zomepirac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zomepirac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOMEPIRAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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